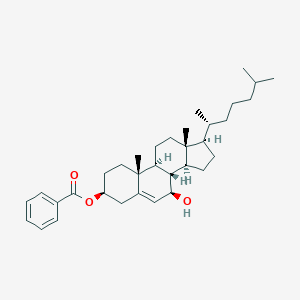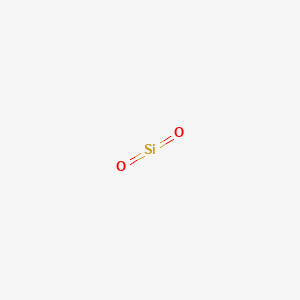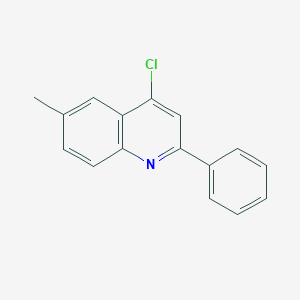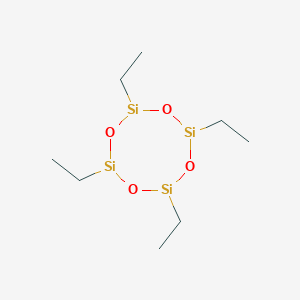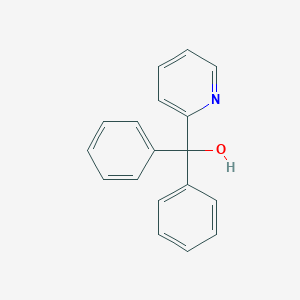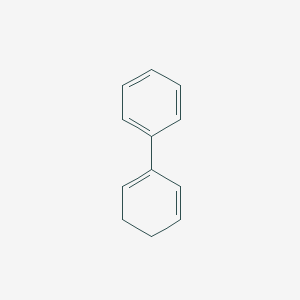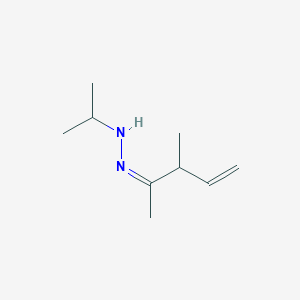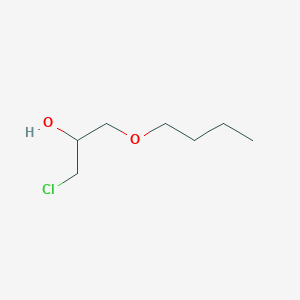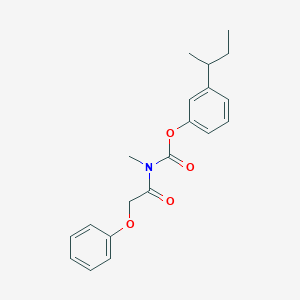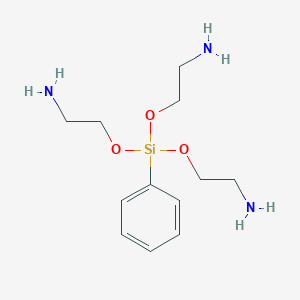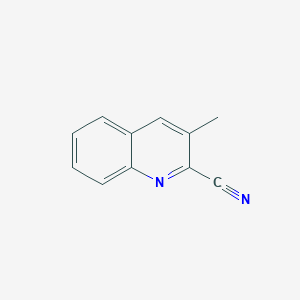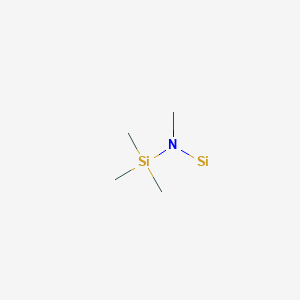
Tetramethylsilazane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylsilazane: An Overview Tetramethylsilazane (TMS) is a colorless, clear, and volatile liquid that belongs to the class of organosilicon compounds. It has a molecular formula of C4H12N2Si and is also known as hexamethyldisilazane. TMS is widely used in various scientific research applications due to its unique properties. In Synthesis Method Tetramethylsilazane can be synthesized by reacting hexamethyldisiloxane with ammonia in the presence of a catalyst. The reaction produces TMS and water as byproducts. The synthesis of TMS is a simple and cost-effective process, which makes it a popular choice for various scientific research applications. Scientific Research Applications Tetramethylsilazane has a wide range of scientific research applications due to its unique properties. It is commonly used as a surface modifier, adhesion promoter, and cross-linking agent in the production of various materials such as ceramics, polymers, and composites. TMS is also used as a protective coating for electronic devices and as a solvent for various chemical reactions. Mechanism of Action The mechanism of action of TMS is not fully understood. However, it is believed that TMS reacts with the surface of the material, forming a thin layer that modifies the surface properties. This modification enhances the adhesion of the material to other surfaces and improves its mechanical properties. Biochemical and Physiological Effects Tetramethylsilazane has no known biochemical or physiological effects on humans. However, it should be handled with care as it is a highly volatile and flammable liquid. Advantages and Limitations for Lab Experiments Tetramethylsilazane has several advantages for lab experiments. It is a cost-effective and easy-to-use material that can modify the surface properties of various materials. TMS is also compatible with a wide range of materials, making it a versatile material for research applications. However, TMS has some limitations as well. It is highly volatile and flammable, which makes it dangerous to handle. TMS should be used in a well-ventilated area with proper safety equipment. Future Directions There are several future directions for research on TMS. One direction is to explore its potential as a coating material for medical devices. TMS has shown promise as a protective coating for electronic devices, and it may have similar applications in the medical field. Another direction is to investigate the use of TMS in the production of advanced materials such as nanocomposites and biomaterials. TMS may have unique properties that can enhance the performance of these materials. Finally, further research is needed to understand the mechanism of action of TMS and its potential applications in various scientific research fields. Conclusion In conclusion, tetramethylsilazane is a versatile material with unique properties that make it a popular choice for various scientific research applications. Its synthesis method is simple and cost-effective, and it has several advantages for lab experiments. TMS has no known biochemical or physiological effects on humans, but it should be handled with care due to its highly volatile and flammable nature. There are several future directions for research on TMS, including its potential use as a coating material for medical devices and in the production of advanced materials.
特性
CAS番号 |
18116-02-4 |
|---|---|
製品名 |
Tetramethylsilazane |
分子式 |
C4H12NSi2 |
分子量 |
130.31 g/mol |
InChI |
InChI=1S/C4H12NSi2/c1-5(6)7(2,3)4/h1-4H3 |
InChIキー |
PXLQYUCPVGZZDQ-UHFFFAOYSA-N |
SMILES |
CN([Si])[Si](C)(C)C |
正規SMILES |
CN([Si])[Si](C)(C)C |
同義語 |
Tetramethylsilazane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



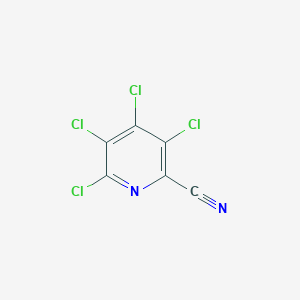
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
